Kudinoside LZ3 Activates RNase L at Nanomolar Potency, Outperforming Established Activators
In a cell-free biochemical assay measuring inhibition of protein synthesis in mouse L-cell extracts, Kudinoside LZ3 activated RNase L with an IC50 of 2.30 nM [1]. This potency substantially exceeds that of the widely used positive control RNase L-IN-2, which exhibits an EC50 of 22 µM (22,000 nM) for RNase L activation , representing a ~9,565-fold difference in potency. Kudinoside LZ3 thus offers a significantly more sensitive tool compound for probing the RNase L pathway.
| Evidence Dimension | RNase L activation potency |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | RNase L-IN-2: EC50 = 22 µM (22,000 nM) |
| Quantified Difference | ~9,565-fold more potent (2.30 nM vs 22,000 nM) |
| Conditions | Cell-free mouse L-cell extract; protein synthesis inhibition assay |
Why This Matters
For researchers investigating the 2-5A/RNase L antiviral pathway, Kudinoside LZ3 provides a low-nanomolar potency tool compound, enabling experimental designs that require high sensitivity and minimal off-target effects due to lower working concentrations.
- [1] BindingDB Entry: Kudinoside LZ3 (BDBM50025002). Activation of RNase L measured by 50% inhibition of protein synthesis in mouse L cell extracts. IC50 = 2.30 nM. View Source
